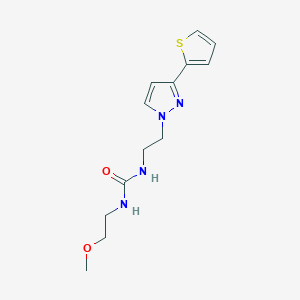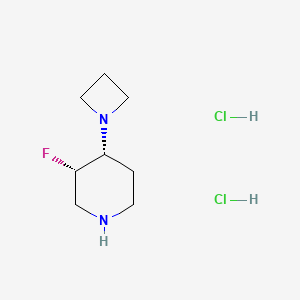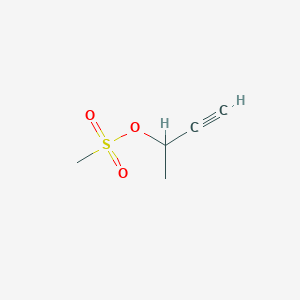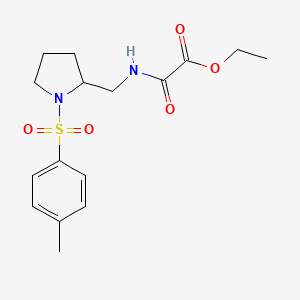![molecular formula C12H11F3N2O4 B2434513 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1008859-90-2](/img/structure/B2434513.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H11F3N2O4 . It is a specialty product for proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a nitro group and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrrolidine compounds, in general, are known for their versatility in chemical reactions due to the presence of the nitrogen heterocycle .Scientific Research Applications
Synthesis and Chemical Properties
1,3-Dipolar Cycloaddition Route
This compound can be synthesized through 1,3-dipolar cycloaddition of nitrile oxides with pyrrolidine enamines, leading to the formation of isoxazole-4-carboxylates. These intermediates can further transform into 3-acyltetramic acids and 3-acyl-4-hydroxypyridin-2-ones (Jones et al., 1999).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
Another research demonstrates the synthesis of mono-and di-carboxylic acid derivatives of various structural isomers of the pyrrolidin-1-oxyl ring containing a stable free radical (Hideg & Lex, 1984).
Structural Characterization
Structural characterization of related compounds has been done using NMR, ESI mass spectral, and single crystal X-ray techniques, which are crucial for understanding their molecular properties (Laihia et al., 2006).
Applications in Material Science
- Metal-Organic Frameworks: The compound is instrumental in the synthesis of metal-organic frameworks, which show potential for high hydrogen adsorption, a key factor in energy storage and material science (Jia et al., 2007).
Biological and Medicinal Applications
Synthesis of Bioactive Compounds
Research indicates the potential for synthesizing bioactive compounds, such as coordination compounds with antimicrobial and cytotoxic activities, using pyrrolidine-2-carboxylic acid derivatives (Aiyelabola et al., 2017).
Spectroscopic Properties
The spectroscopic properties of related pyrrolidine carboxylic acids have been studied, which are essential for their application in pharmaceutical and biochemical research (Devi et al., 2020).
Antibacterial Activity
There is evidence of the antibacterial activity of derivatives of pyrrolidine carboxylic acids, which could be pivotal in the development of new antibiotics (Žirgulevičiūtė et al., 2015).
Dielectric Anisotropy in Complexes
The compound's derivatives have been used to study the dielectric anisotropy in nickel(II) complexes, which has implications in material science and electronics (Fu et al., 2007).
Future Directions
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to generate structural diversity . Future research could focus on exploring different substituents on the pyrrolidine ring of “1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” to develop new compounds with different biological profiles.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-3-4-8(10(6-7)17(20)21)16-5-1-2-9(16)11(18)19/h3-4,6,9H,1-2,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDRCXDWXUIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

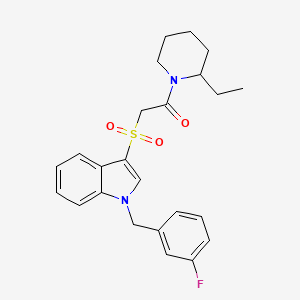
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)




